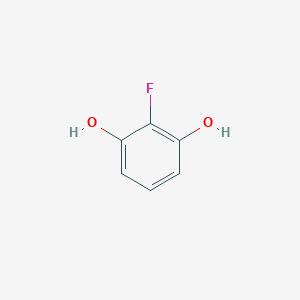

2-Fluororesorcinol

描述

Historical Context and Discovery of Fluorinated Resorcinols

The journey to understanding and synthesizing fluorinated resorcinols is intrinsically linked to the broader history of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. A significant breakthrough came with the development of reactions like the Balz-Schiemann reaction, which provided a more controlled method for the synthesis of fluoroaromatic compounds nih.gov.

Significance of Fluorine in Organic Chemistry and Molecular Design

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physical, chemical, and biological properties of a parent compound.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can affect a drug's absorption and distribution in the body nih.govrsc.org. The trifluoromethoxy group (-OCF3), for example, is known to increase lipophilicity and metabolic stability nbinno.com. In materials science, fluorinated compounds are utilized for their enhanced thermal stability and chemical resistance nbinno.com.

Overview of Resorcinol (B1680541) Derivatives in Chemical Research

Resorcinol, or 1,3-dihydroxybenzene, is a versatile platform in organic synthesis. Its two hydroxyl groups can be readily modified, allowing for the creation of a vast array of derivatives with diverse applications researchgate.net. Resorcinol and its derivatives are key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers researchgate.net. For instance, they are used to create resorcinol-formaldehyde resins, which have applications in adhesives and coatings researchgate.net. The inherent reactivity of the resorcinol core makes it an attractive starting point for the development of new functional molecules.

Scope and Objectives of Research on 2-Fluororesorcinol

Research on this compound is driven by the desire to harness the combined benefits of the resorcinol framework and fluorine substitution. The primary objectives of investigating this compound include:

Exploring its utility as a synthetic building block: this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel fluorinated compounds with potential applications in medicine and materials science researchgate.net.

Investigating its potential biological activity: The introduction of a fluorine atom can modulate the biological properties of the resorcinol scaffold. Researchers are interested in how this modification affects its interactions with biological targets.

Understanding its physicochemical properties: Detailed characterization of this compound's properties, such as its acidity, reactivity, and spectroscopic signatures, is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in research and synthesis.

| Property | Value |

| CAS Number | 103068-40-2 |

| Molecular Formula | C₆H₅FO₂ |

| Molecular Weight | 128.10 g/mol |

| Melting Point | 108-110 °C |

| Synonyms | 2-Fluoro-1,3-benzenediol |

Detailed Research Findings

While specific, in-depth research articles focusing solely on a broad range of applications for this compound are not abundant, its role as a key synthetic intermediate is well-established. Its synthesis is often a critical step in the creation of more complex fluorinated molecules. For example, the development of novel fluorinated polyphenols as potential inhibitors for certain kinases in the context of neuroinflammatory diseases has utilized fluorinated building blocks, highlighting the importance of accessible fluorinated phenols in medicinal chemistry research nih.gov.

The synthesis of this compound itself has been a subject of study, with methods being developed to improve yield and regioselectivity. These synthetic advancements are crucial as they make the compound more readily available for further research and development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVUPRGSFUGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443304 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-40-2 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluororesorcinol

Regiospecific Synthesis Approaches

Regiospecific synthesis methods aim to selectively introduce the fluorine atom at the desired 2-position of the resorcinol (B1680541) core, minimizing the formation of unwanted isomers.

Reactions of Polyfluoronitrobenzenes with Sodium Methoxide (B1231860), Reduction, Hydrodediazoniation, and Demethylation

A novel regiospecific synthesis of fluororesorcinols, including 2-fluororesorcinol, involves the reaction of polyfluoronitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation steps acs.orgacs.orgresearchgate.netmolaid.comscispace.comacs.org. This method provides a straightforward route to various fluorinated resorcinols acs.orgacs.orgresearchgate.netmolaid.comscispace.comacs.org.

In this approach, (polyfluoro)nitrobenzenes are treated with two equivalents of sodium methoxide (NaOMe) acs.orgacs.orgresearchgate.netmolaid.comacs.org. The methoxide acts as a nucleophile, leading to the substitution of fluorine atoms ortho or para to the nitro group, depending on the starting material, thereby directing the regiochemistry of subsequent steps acs.org. For example, the reaction of 5-nitro-1,2,4-trifluorobenzene with NaOMe yields 2,4-dimethoxy-5-fluoronitrobenzene acs.org.

Following the reaction with sodium methoxide, the nitro group is typically reduced, for instance, by catalytic hydrogenation acs.org. The resulting amino group is then subjected to hydrodediazoniation, a process that removes the diazonium group (formed from the amino group) and replaces it with a hydrogen atom acs.orgacs.orgresearchgate.netmolaid.comacs.org. Finally, demethylation of the methoxy (B1213986) groups reveals the hydroxyl functionalities, yielding the desired fluorinated resorcinol acs.orgacs.orgresearchgate.netmolaid.comacs.org. This sequence allows for control over the position of the fluorine atom based on the initial substitution pattern of the polyfluoronitrobenzene precursor acs.org.

Facile Syntheses Yielding Isomer-Free Products from Generally Available Precursors

Facile synthesis methods have been developed to yield isomer-free fluorinated resorcinol products from readily available precursors google.com. These methods aim for good yields and high regiochemical purity google.com. While the specific details for this compound using this broad description are not extensively detailed in the provided snippets beyond the polyfluoronitrobenzene route, the emphasis is on using standard laboratory reagents and equipment to reproducibly produce synthetically useful reagents in relatively large quantities google.com.

Electrophilic Fluorination Routes

Electrophilic fluorination involves the introduction of a fluorine atom onto an aromatic ring using an electrophilic fluorinating agent.

Electrophilic Fluorination of Resorcinol and its Diethers

Electrophilic fluorination of resorcinol or its diethers can lead to the formation of fluorinated resorcinols, including this compound wikipedia.org. However, this method can sometimes yield a mixture of isomers google.com.

Utilization of Specific Electrophilic Fluorinating Agents (e.g., SELECTFLUOR™)

Specific electrophilic fluorinating agents, such as SELECTFLUOR™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have been utilized for the fluorination of resorcinol derivatives wikipedia.orgnih.govvulcanchem.comosti.govrosesci.com. SELECTFLUOR™ is a versatile and easy-to-use reagent that can fluorinate specific positions in molecules rosesci.com. It is a trademark of Air Products and Chemicals, Inc. rosesci.com.

For instance, resorcinol can be treated with a fluorinating agent like SELECTFLUOR™ in the presence of a Lewis acid (e.g., BF₃·OEt₂) to yield this compound vulcanchem.com. SELECTFLUOR™ is known to rapidly fluorinate a broad range of organic molecules under mild conditions with high efficiency and selectivity rosesci.com. It can be an alternative to more toxic or explosive fluorinating reagents rosesci.com.

Purification Challenges and Strategies for Electrophilic Fluorination Byproducts (e.g., HPLC separation)

Electrophilic fluorination of resorcinol can result in a mixture of products, including the desired this compound and difluorinated byproducts wikipedia.orgnih.govosti.gov. Separating these closely related compounds can be challenging. Purification strategies are often necessary to obtain isomerically pure this compound. Preparative scale HPLC (High-Performance Liquid Chromatography) is a technique that has been suggested as an effective method for purifying fluorinated resorcinols and separating them from difluororesorcinol byproducts wikipedia.orgnih.govosti.gov.

Alternative and Developing Synthetic Protocols

Recent research has focused on developing more efficient and regioselective routes to this compound and related fluorinated resorcinols.

One approach to synthesizing this compound involves the hydrolysis of suitable precursor compounds. A notable method describes the synthesis of fluororesorcinols, including this compound, starting from (polyfluoro)nitrobenzenes. This multi-step sequence involves the reaction of (polyfluoro)nitrobenzenes with sodium methoxide, followed by reduction, hydrodediazoniation, and subsequent demethylation. sigmaaldrich.comwikipedia.orgatamanchemicals.comfishersci.atontosight.ai The demethylation step, effectively a hydrolysis of the methyl ether groups, can be achieved by heating with hydrobromic acid in acetic acid. fishersci.se Another route mentions the availability of this compound via a simple deprotection (hydrolysis) of 2-fluoro-3-methoxyphenol (B1439087), suggesting hydrolysis of an ether linkage as a viable synthetic step for larger-scale preparation. wikipedia.org

While multicomponent condensation reactions utilizing fluorous substrates have been explored to facilitate purification in the synthesis of various organic molecules, such as amino acid amides and dihydropyrimidines, their direct application specifically for the synthesis of this compound is not explicitly detailed in the available literature. fishersci.fi This methodology leverages the unique solubility properties of fluorous compounds for easier separation from reaction mixtures.

Catalytic oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in conjunction with co-oxidants like BAIB ([bis(acetoxy)iodo]benzene) or Oxone, are commonly utilized for the oxidation of alcohols to carbonyl compounds. fishersci.fifishersci.fi While these systems are effective for various oxidation reactions in organic synthesis, the direct application of TEMPO/BAIB or TEMPO/Oxone specifically for the synthesis of this compound through the oxidation of a precursor is not extensively described in the provided search results. These methods might be relevant for functional group transformations on a precursor molecule during a multi-step synthesis of this compound.

Palladium-catalyzed reactions, including the amination of aryl triflates, are powerful tools for forming carbon-nitrogen bonds and have been applied in the synthesis of various aromatic compounds, such as converting phenols to arylamines or the synthesis of rhodamines from fluorescein (B123965) ditriflates. fishersci.atfishersci.fiamericanelements.com While palladium catalysis is a versatile technique in the synthesis of fluorinated aromatic systems, a direct synthetic route to this compound specifically involving the palladium-catalyzed amination of an aryl triflate precursor is not prominently featured in the examined literature. The presence of phenolic hydroxyl groups in potential precursors could potentially interfere with palladium-catalyzed transformations due to competitive coordination to the catalyst. fishersci.no

Research into the synthesis of fluororesorcinols has involved the exploration of novel reaction conditions to improve yield and selectivity. The multi-step synthesis from (polyfluoro)nitrobenzenes, involving reaction with sodium methoxide, reduction, hydrodediazoniation, and demethylation, has been described as a novel regiospecific synthesis route to this compound and other fluorinated resorcinols. sigmaaldrich.comwikipedia.orgatamanchemicals.comfishersci.atontosight.ai The deprotection of 2-fluoro-3-methoxyphenol is highlighted as a simple route suitable for larger-scale synthesis of this compound. wikipedia.org In related synthesis of fluorinated aromatic compounds, optimization efforts have focused on controlling reaction parameters such as acid concentration in condensation reactions and exploring different solvent systems to enhance efficiency and minimize side products. ereztech.comsigmaaldrich.com

Process Optimization and Scalability in this compound Synthesis

Achieving efficient process optimization and scalability is crucial for the practical production of this compound. While detailed studies specifically on the large-scale manufacturing optimization of this compound are not extensively reported in the provided results, some insights can be drawn from the synthesis of related fluorinated aromatic compounds. The deprotection of 2-fluoro-3-methoxyphenol is noted as a simple method amenable to larger-scale synthesis of this compound. wikipedia.org For related compounds like a fluorinated xanthone, scalable synthesis on multi-gram scales (e.g., >40g) has been achieved through optimized iterative nucleophilic aromatic substitution. fishersci.ie In the synthesis of other fluorinated derivatives, techniques like using continuous flow reactors and optimizing crystallization procedures have been explored for industrial-scale production, suggesting potential strategies applicable to this compound synthesis. fishersci.ca Further research is needed to fully optimize and demonstrate the scalability of different synthetic routes to this compound for industrial applications.

Reactor Equipment Configurations and Material Compatibility

The choice of reactor equipment and materials is critical in the synthesis of this compound, particularly when dealing with corrosive reagents or reactions requiring specific conditions. For reactions involving acidic or potentially corrosive intermediates, materials like Teflon and glass liners have been found to be effective in preventing contact with metal surfaces of the reactor, which could otherwise lead to contamination or degradation of the product. osti.gov

In some synthetic routes, reactions may be conducted in autoclaves under elevated temperatures and pressures. For instance, a procedure involving the hydrolysis of 2,4-diaminotoluene (B122806) with ammonium (B1175870) bisulfate at 230 °C for several hours utilized a reactor with a glass liner to handle the reaction mixture. osti.gov The configuration of the reactor should allow for controlled heating and cooling, as well as safe handling of volatile or hazardous substances.

Microfluidic reactors represent an alternative approach to chemical synthesis, offering advantages such as improved heat transfer and potentially higher selectivity due to precise control over reaction conditions in small volumes. researchgate.net While not specifically detailed for this compound synthesis in the provided results, microfluidic technology is being explored for various chemical transformations and could offer benefits for optimizing reaction parameters and improving efficiency on a smaller scale. researchgate.net

Purification Techniques (e.g., Short Path Distillation, Preparative HPLC)

Purification is a crucial step to isolate this compound from reaction mixtures, which often contain byproducts, unreacted starting materials, and solvents. Several techniques are employed depending on the purity requirements and the nature of the crude product.

Short path distillation is a suitable technique for purifying materials that are relatively volatile and thermally stable under reduced pressure. For instance, in the preparation of 4-methylresorcinol, which shares structural similarities with this compound, short path distillation under vacuum was found to be an effective purification method. osti.govscispace.com This technique allows for the separation of the product from less volatile impurities.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of compounds, especially when separating closely related isomers or removing polar impurities that are not easily removed by distillation. One study on the preparation of 4-fluororesorcinol (B135099) using an electrophilic fluorinating agent highlighted that purification from the difluororesorcinol byproduct was most easily achieved using preparative scale HPLC. osti.govcore.ac.uk This suggests that HPLC is effective in resolving mixtures containing fluorinated resorcinol isomers or related impurities. Analytically pure samples of compounds structurally related to this compound have also been obtained using semi-preparative HPLC. frontiersin.org

Chromatotron, a type of centrifugal thin-layer chromatography, has also been used for purification, but it was noted to be inefficient for purifying larger quantities (less than a gram) of fluorinated resorcinols due to separation issues with byproducts. core.ac.uk

Considerations for Large-Quantity Preparation

Scaling up the synthesis of this compound for large-quantity preparation requires careful consideration of reaction conditions, equipment, and purification methods to maintain yield, purity, and safety.

One key consideration is the choice of fluorinating agent. The use of reactive electrophilic fluorinating agents, such as Selectfluor™, has been reported for the preparation of fluorinated resorcinols, including 4-fluororesorcinol, enabling their preparation in large quantities. osti.govcore.ac.uk The ease and safety of handling the reagent are important factors for large-scale operations.

Maintaining material compatibility in larger reactors becomes even more critical. As observed in the preparation of 4-methylresorcinol on a larger scale, preventing contact between reactants and metal surfaces using liners is essential. osti.gov This principle extends to the large-scale synthesis of this compound, particularly if corrosive reagents are involved.

Efficient purification methods are paramount for large-scale production. While techniques like short path distillation can be scaled, methods like preparative HPLC, although effective for high purity, may require optimization for throughput and cost-effectiveness in large-quantity preparations. The difficulty in separating mono-fluorinated products from difluoro byproducts, as noted in some synthetic routes, highlights the need for robust and scalable purification strategies. core.ac.uk

Yield and purity are also significant considerations. Research has focused on developing synthetic routes that provide straightforward access to fluorinated resorcinols with good yields. scispace.comresearchgate.net Achieving high purity is essential, especially if this compound is intended for use in sensitive applications like pharmaceuticals or fluorescent probes.

The safety of the synthetic process is a primary concern for large-scale production. This includes the handling of reagents, reaction conditions, and waste disposal. Processes described as "easily and safely prepared in large quantities" using specific reagents indicate that safety protocols and reagent properties are vital factors in scaling up. osti.govcore.ac.uk

| Technique | Application in Fluororesorcinol Synthesis (Example) | Notes |

| Short Path Distillation | Purification of 4-methylresorcinol osti.govscispace.com | Suitable for volatile and thermally stable compounds under vacuum. |

| Preparative HPLC | Purification of 4-fluororesorcinol from byproducts osti.govcore.ac.uk | Effective for separating isomers and polar impurities, scalable. |

| Chromatotron | Purification of fluorinated resorcinols core.ac.uk | Less efficient for purifying quantities less than a gram. |

Chemical Reactivity and Derivatization of 2 Fluororesorcinol

Reactions at Hydroxyl and Aromatic Sites

2-Fluororesorcinol undergoes various reactions typical of phenols and activated aromatic systems, including condensation reactions and electrophilic substitutions.

This compound can react with phthalic anhydride (B1165640) and its derivatives through condensation to synthesize fluorinated fluorescein (B123965) dyes acs.org. This reaction typically involves the condensation of the resorcinol (B1680541) derivative with the anhydride under acidic conditions, leading to the formation of the xanthene core structure characteristic of fluorescein dyes. Fluorinated fluoresceins, also known as Oregon Green dyes, prepared using fluororesorcinols, exhibit desirable properties such as higher photostability and lower pKa values compared to fluorescein acs.org. These properties make them valuable as fluorescent dyes in biological applications acs.org.

Resorcinol derivatives, including this compound, can react with benzaldehyde (B42025) derivatives to form xanthene fluorophores fishersci.at. This type of reaction involves the condensation of the activated aromatic ring of the resorcinol with the aldehyde carbonyl group, followed by cyclization to form the xanthene ring system. This synthetic route provides access to a range of fluorinated xanthene dyes with potentially tailored spectroscopic properties.

This compound reacts with 4-nitrosoresorcinol (B147355) to yield fluorinated resorufin (B1680543) compounds uni.lufishersci.nl. Resorufin is a phenoxazine (B87303) dye known for its fluorescent properties, and the introduction of fluorine from this compound can modify these properties wikipedia.orgnih.gov. This reaction involves the condensation and oxidation of the two precursors to form the tricyclic phenoxazine system of resorufin.

Influence of Fluorine Substitution on Reactivity

The fluorine substituent on the resorcinol core significantly impacts its electronic properties and, consequently, its reactivity in various chemical transformations.

Fluorine is a highly electronegative atom and exerts a strong inductive electron-withdrawing effect on the aromatic ring masterorganicchemistry.com. This inductive effect decreases the electron density of the benzene (B151609) ring, which generally deactivates it towards electrophilic aromatic substitution compared to benzene masterorganicchemistry.com. However, fluorine also possesses lone pairs of electrons that can be donated through resonance (+M effect) taylorandfrancis.comcsbsju.edu. In the case of electrophilic aromatic substitution on fluorobenzene, the inductive effect is deactivating, while the resonance effect is activating and directs substitution to the ortho and para positions taylorandfrancis.comcsbsju.eduwikipedia.org. For this compound, the presence of the two hydroxyl groups strongly activates the ring towards electrophilic substitution and directs incoming electrophiles to the positions ortho and para to the hydroxyl groups csbsju.edu. The fluorine at the 2-position, being ortho to both hydroxyl groups, influences the electron density distribution and can affect the regioselectivity of these reactions. The inductive withdrawal is stronger at the ortho and meta positions relative to the fluorine, while the resonance donation is more significant at the ortho and para positions csbsju.eduwikipedia.org. This interplay between inductive and resonance effects determines the preferred sites for electrophilic attack on the fluorinated resorcinol system.

Derivatization for Advanced Materials and Probes

The chemical versatility of this compound enables its transformation into various derivatives with tailored properties for applications in materials science and as chemical probes.

Preparation of Reactive Dye Derivatives and Dye-Conjugates

This compound serves as a key intermediate in the synthesis of fluorinated fluorescent dyes, particularly those based on the xanthene scaffold, such as fluorinated fluoresceins (Oregon Green dyes). acs.org These fluorinated derivatives exhibit enhanced photostability and can ionize at a lower pH compared to their non-fluorinated counterparts, making them superior fluorescent dyes for biological applications. acs.org, acs.org

The synthesis typically involves the reaction of fluororesorcinols with phthalic anhydride or its derivatives. acs.org The resulting fluorinated xanthene dyes can be further modified to incorporate reactive groups, allowing their covalent attachment to various carrier molecules or solid supports, such as proteins (e.g., antibodies), peptides, and oligonucleotides, to form dye-conjugates. epo.org, google.com, aatbio.com These reactive derivatives and conjugates are valuable tools in biological detection, imaging, and assays. epo.org, google.com, aatbio.com

Fluorination, particularly polyfluorination on the phenyl substituent of fluorescein and rhodol dyes, offers a route to novel reactive derivatives and conjugates. epo.org, google.com These fluorinated xanthenes can show improved retention in cells. epo.org, google.com

Incorporation into Polymeric Materials (e.g., Resorcinol-Formaldehyde Resins)

Resorcinol-formaldehyde (R-F) resins are a class of phenolic resins formed by the polycondensation of resorcinol with formaldehyde (B43269). Resorcinol's structure, with its highly reactive aromatic ring positions ortho and para to the hydroxyl groups, facilitates this reaction. stanford.edu

While the provided search results primarily discuss the incorporation of resorcinol and other substituted resorcinols (like 4-fluororesorcinol (B135099) and 4-methylresorcinol) into R-F resins to study the effect of substitution on resin properties, the principle applies to this compound as well. osti.gov, unt.edu The inclusion of a fluorine atom on the resorcinol core in this compound would influence the polymerization process and the final properties of the resulting resin, potentially affecting its chemical and oxidative stability. osti.gov, core.ac.uk Studies on derivatized R-F resins, including those incorporating 4-fluororesorcinol, have investigated the impact of substituents on curing temperatures and the formation of stable polymeric structures. osti.gov, core.ac.uk

The general preparation of derivatized R-F resins involves the reaction of the substituted resorcinol with formaldehyde under specific conditions, often in the presence of a catalyst. unt.edu

Synthesis of Liquid Crystal Mesogens

This compound can serve as a building block for the synthesis of liquid crystal mesogens, particularly bent-core liquid crystals. unizar.es, rri.res.in The bent shape, often derived from a substituted resorcinol core, is crucial for the unique properties of these materials, including the potential for spontaneous polarization and the formation of various liquid crystalline phases like nematic (N) and smectic (SmA, SmC). researchgate.net, rri.res.in

The incorporation of a fluorine atom into the resorcinol core influences the molecular geometry and electronic properties, which in turn affect the liquid crystalline behavior and the types of mesophases formed. rri.res.in, rsc.org For instance, studies have explored the synthesis of bent-core azo-benzene liquid crystal mesogens from fluorinated resorcinols, investigating the relationship between molecular structure, including fluorine substitution, and the formation of specific mesophases such as dark conglomerate (DC) phases. ossila.com, rsc.org

The synthesis of such mesogens typically involves coupling reactions where the fluororesorcinol core is linked to other rigid or flexible molecular units to create the desired bent-core structure. researchgate.net

Formation of Fluorescent Oxocines or Azocines with Catecholamines

Resorcinol and its derivatives, including fluorinated resorcinols like 4-fluororesorcinol, can undergo fluorogenic reactions with 1,2-dihydroxybenzene derivatives such as catechols and catecholamines (e.g., dopamine) in aqueous solutions under alkaline conditions. nih.gov, researchgate.net These reactions yield fluorescent oxocines or azocines. nih.gov, researchgate.net

While the provided search results specifically mention the reaction of resorcinol and 4-fluororesorcinol with catecholamines to form fluorescent azocines, the underlying reaction mechanism involves oxidative coupling. nih.gov, researchgate.net It is plausible that this compound could also participate in similar reactions, potentially forming analogous fluorescent oxocine or azocine (B12641756) structures with catecholamines, although specific research on this compound in this context was not prominently found in the search results.

The formation of these fluorescent products has been explored for applications in fluorescent sensing and detection systems. nih.gov, researchgate.net

Spectroscopic and Photophysical Investigations of 2 Fluororesorcinol Derivatives

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for characterizing the behavior of these fluorophores, providing insights into their electronic transitions, efficiency of light emission, and stability under illumination.

Absorption and Emission Maxima of 2-Fluororesorcinol-Derived Fluorophores

Fluorination of fluorescein (B123965) derivatives generally leads to a bathochromic shift (red shift) in both the absorption and emission maxima. nih.govmdpi.comresearchgate.net This effect is dependent on the position and number of fluorine substituents. For instance, symmetrical difluorination at the 2' and 7' positions of fluorescein (like in Oregon Green) results in spectra similar to those of non-fluorinated fluorescein. nih.govmdpi.com However, non-symmetrical difluorination, such as in Athens Green (a 2',4'-difluoro derivative), causes a noticeable red shift of approximately 10 nm. nih.govmdpi.comresearchgate.net Further fluorination, as in 4',5'-difluoro Oregon Green, can induce an additional red shift. nih.govmdpi.comresearchgate.net

The absorption and fluorescence spectra of these compounds can be influenced by the pH of the solution, reflecting the properties of different protonation states (e.g., dianion, monoanion). nih.govmdpi.com

Table 1: Representative Absorption and Emission Maxima of Fluorescein and Fluorinated Derivatives

| Compound | Fluorination Pattern | Absorption Maximum (nm) | Emission Maximum (nm) | Reference |

| Fluorescein | None | ~494-495 | ~512-520 | wikipedia.orgomlc.org |

| Oregon Green | 2',7'-difluoro | Similar to Fluorescein | Similar to Fluorescein | nih.govmdpi.com |

| Athens Green | 2',4'-difluoro | ~10 nm red-shifted vs Fluorescein | Not specified if shifted vs Fluorescein emission | nih.govmdpi.comresearchgate.net |

| 4',5'-difluoro Oregon Green | 2',7',4',5'-tetrafluoro | ~20 nm red-shifted vs Fluorescein | Not specified if shifted vs Fluorescein emission | nih.govmdpi.comresearchgate.net |

Note: Specific values can vary slightly depending on the solvent and pH conditions.

Quantum Yields of Fluorinated Fluoresceins

The fluorescence quantum yield (Φfl) is a measure of the efficiency of the fluorescence process. Fluorinated fluoresceins generally exhibit high quantum yields, comparable to or even exceeding that of fluorescein itself. acs.orgacs.org Values ranging from 0.85 to 0.97 have been reported for some fluorinated fluoresceins. acs.orgacs.orgresearchgate.net The position of fluorine substitution can influence the quantum yield. Fluorination at the 2' and 7' positions often has little effect, while substitution at the 4' and 5' positions may decrease the quantum yield. acs.org

The quantum yield can also be affected by factors such as the presence of oxygen and the solvent. nih.govomlc.org For example, quantum yields are generally smaller in H₂O compared to D₂O. nih.gov

Table 2: Representative Quantum Yields of Fluorescein and Fluorinated Fluoresceins

| Compound | Fluorination Pattern | Quantum Yield (Φfl) | Reference |

| Fluorescein | None | ~0.79 - >0.9 | nih.govwikipedia.orgomlc.org |

| Fluorinated Fluoresceins | Various | 0.85 - 0.97 | acs.orgacs.orgresearchgate.net |

Note: Specific values can vary depending on the compound and conditions.

Photostability Studies and Mechanisms of Photobleaching

Photostability, the resistance of a fluorophore to photodegradation upon light exposure, is a critical property, particularly in applications requiring prolonged illumination like fluorescence microscopy. mdpi.comrsc.org Fluorination of fluorescein derivatives has been shown to enhance their photostability compared to non-fluorinated fluorescein. acs.orgresearchgate.netacs.orgresearchgate.netrsc.org This improved stability is partly attributed to a decrease in the sensitized production of singlet molecular oxygen (O₂(a¹Δg)), a reactive species that can lead to photooxidative bleaching. nih.govmdpi.comresearchgate.net Additionally, the presence of electronegative fluorine atoms can decrease the reactivity of the fluorophore with electrophiles like singlet oxygen. mdpi.com

Mechanisms of photobleaching in oxygen-containing systems are often complex and depend on the molecule's structure and the presence of oxygen. mdpi.com Singlet oxygen is acknowledged as a key intermediate in this process. mdpi.com The enhanced photostability of fluorinated fluoresceins makes them superior fluorescent dyes for various applications. acs.orgacs.orgresearchgate.netthermofisher.com

Effect of Fluorination on Acidity and Spectral Properties

Fluorine substitution significantly impacts the electronic properties of molecules due to fluorine's high electronegativity. This, in turn, affects the acidity of ionizable groups and the spectral characteristics of the fluorophore.

pKa Values of Fluorinated Fluoresceins and their Correlation with Fluorine Substitution

Fluorination of the xanthene ring in fluorescein and its derivatives leads to a decrease in the pKa values of the hydroxyl groups. nih.govmdpi.comacs.orgacs.orgresearchgate.netacs.orgmdpi.com This effect is due to the electron-withdrawing nature of fluorine, which stabilizes the resulting negative charge upon deprotonation, making the hydroxyl groups more acidic. nih.govmdpi.commdpi.com A lower pKa value means that the dye exists in its deprotonated, fluorescent form (typically the dianion) over a wider, more acidic pH range. nih.govmdpi.comresearchgate.net This is particularly advantageous for biological applications, allowing the fluorophore to remain fluorescent at physiological pH where non-fluorinated fluorescein may be partially protonated and less fluorescent. nih.govmdpi.comacs.orgacs.orgresearchgate.net

Di-fluorination is often sufficient to achieve a significant decrease in pKa. mdpi.comresearchgate.net For example, fluorinated fluoresceins have reported pKa values ranging from 3.3 to 6.1, compared to fluorescein's pKa of approximately 6.4-6.5. wikipedia.orgacs.orgacs.orgresearchgate.net The extent of the pKa decrease is generally correlated with the number and position of fluorine substituents. nih.gov

Table 3: Representative pKa Values of Fluorescein and Fluorinated Fluoresceins

| Compound | Fluorination Pattern | pKa | Reference |

| Fluorescein | None | 6.4 - 6.5 | wikipedia.orgacs.orgacs.orgresearchgate.net |

| Fluorinated Fluoresceins | Various | 3.3 - 6.1 | acs.orgacs.orgresearchgate.net |

| Oregon Green | 2',7'-difluoro | 4.8 - 5.1 | nih.gov |

| Athens Green | 2',4'-difluoro | 5.3 | nih.gov |

Note: Specific values can vary slightly depending on the measurement method and conditions.

Relationship between Fluorine Position and Spectral Shifts

As mentioned in Section 4.1.1, the position of fluorine substitution influences the spectral properties, specifically the absorption and emission maxima. nih.govmdpi.comacs.orgresearchgate.net While symmetrical fluorination at the 2' and 7' positions may result in minimal spectral shifts compared to fluorescein, non-symmetrical fluorination or increased numbers of fluorine atoms can lead to noticeable bathochromic shifts. nih.govmdpi.comresearchgate.net This suggests that the electronic environment around the xanthene core, perturbed by the electron-withdrawing fluorine atoms, affects the energy levels involved in the electronic transitions responsible for absorption and fluorescence. nih.govmdpi.com

Advanced Optical Characterization Techniques

Advanced optical microscopy techniques offer powerful tools for studying the localization, dynamics, and environment of fluorescent molecules with high spatial and temporal resolution. When applied to fluorescent derivatives synthesized from precursors like this compound, these techniques enable detailed spectroscopic and photophysical investigations.

Two-Photon Microscopy

Two-photon microscopy (2PM) is a fluorescence imaging technique that utilizes near-infrared (NIR) excitation light, allowing for deeper tissue penetration and reduced phototoxicity compared to traditional one-photon microscopy. acs.org The excitation in 2PM occurs through the simultaneous absorption of two low-energy photons, which requires a high density of photons typically delivered by a pulsed laser focused to a small spot. acs.orgwikipedia.org This non-linear excitation process confines fluorescence emission to the focal volume, providing intrinsic optical sectioning capabilities. wikipedia.orgjkchemical.com

Fluorescent dyes derived from fluororesorcinols, such as certain fluorinated fluoresceins like Oregon Green 488, possess photophysical properties that make them suitable for two-photon excitation. wikipedia.org Studies employing 2PM on cells labeled with Oregon Green 488 conjugates have demonstrated successful visualization with a labeling pattern similar to that observed in confocal microscopy, particularly in the context of receptor labeling at the plasma membrane. wikipedia.org The two-photon properties of such dyes, including their excitation maxima and intensity, are important parameters characterized for their effective use in 2PM. acs.org

Stimulated Emission Depletion (STED) Nanoscopy

Stimulated Emission Depletion (STED) nanoscopy is a super-resolution microscopy technique that overcomes the diffraction limit of light, enabling imaging with nanoscale resolution. caymanchem.com STED works by using a second laser beam (the depletion beam) to de-excite fluorescent molecules in the periphery of the excitation spot back to the ground state via stimulated emission, leaving only the molecules at the very center of the spot in the excited state and thus capable of spontaneous fluorescence. caymanchem.com

Fluorescent derivatives synthesized from fluororesorcinols are utilized as fluorophores in STED nanoscopy. The photophysical properties critical for STED include high photostability and suitable excitation and depletion wavelengths. Oregon Green 488, a fluorinated fluorescein derivative, has been successfully applied in STED imaging of labeled cellular structures, demonstrating improved optical resolution compared to conventional microscopy. wikipedia.org The use of dyes with appropriate spectral properties allows for efficient depletion and high-resolution imaging of biological processes at the subcellular level. wikipedia.orgcaymanchem.com Research in STED nanoscopy continues to drive the development of new photostable fluorophores with optimized properties.

Confocal Microscopy for Labeling Studies

Confocal microscopy is a widely used fluorescence imaging technique that provides optical sectioning and improved image contrast by using a pinhole to reject out-of-focus light. jkchemical.com This technique is extensively employed for labeling studies to visualize the distribution and localization of specific molecules and structures within cells and tissues. wikipedia.org

Applications of 2 Fluororesorcinol in Advanced Research and Technology

Fluorescent Probes and Dyes in Biological Systems

The incorporation of 2-Fluororesorcinol into the molecular structures of fluorescent probes and dyes is a key strategy for developing tools with improved photophysical characteristics, essential for sensitive and reliable biological studies.

Development of Superior Fluorescent Dyes for Reporter Molecules

This compound serves as a crucial precursor in the synthesis of advanced fluorescent dyes based on established scaffolds such as resorufin (B1680543), fluorescein (B123965), coumarin (B35378), and rhodamine fishersci.co.ukuni.lufishersci.nl16streets.comontosight.aiwikipedia.org. The introduction of a fluorine atom can lead to significant improvements in dye properties, including increased brightness, enhanced photostability, and shifts in excitation and emission wavelengths fishersci.co.ukuni.lu16streets.comontosight.aiwikipedia.org. For example, fluorinated resorufin dyes synthesized using this compound have demonstrated enhanced performance compared to their non-fluorinated counterparts fishersci.co.uk. Similarly, fluorinated coumarin and rhodamine dyes incorporating this compound have shown improved photophysical properties, making them more suitable for demanding biological applications fishersci.nlwikipedia.org. These enhanced properties are attributed to the electron-withdrawing nature of fluorine and its effect on the dye's electronic structure and resistance to photobleaching 16streets.comontosight.ai.

Application in Cellular Studies and Bioimaging

Fluorescent probes derived from this compound are widely utilized in cellular studies and bioimaging techniques fishersci.caontosight.aifishersci.setcichemicals.com. These probes enable researchers to visualize cellular components, track dynamic processes within living cells, and perform detailed bioimaging experiments fishersci.caontosight.aifishersci.setcichemicals.com. The superior brightness and photostability offered by dyes synthesized with this compound are particularly beneficial for long-duration imaging and studies requiring high signal-to-noise ratios 16streets.comontosight.ai.

Fluorescent Ligands for Receptor Studies (e.g., Muscarinic Acetylcholine (B1216132) Receptor)

Fluorescent ligands are indispensable tools for investigating receptor binding kinetics, localization, and distribution in biological systems. This compound derivatives can be integrated into the structure of ligands to confer fluorescence, allowing for the visualization and quantification of receptor interactions fishersci.fi. This approach has been successfully applied in the study of various receptors, including the muscarinic acetylcholine receptor fishersci.fi.

Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H2O2), are important signaling molecules involved in numerous physiological and pathological processes. Fluorescent probes designed for the detection of specific ROS often rely on a change in fluorescence upon reaction with the target species mpg.dewikipedia.org. While the direct role of this compound as the reactive component is not explicitly detailed in the provided information, it can be a structural element within a probe that influences its sensitivity, selectivity, or spectroscopic response to ROS, including hydrogen peroxide mpg.dewikipedia.org.

Enzyme Activity Monitoring and Detection Assays

Monitoring enzyme activity is fundamental to understanding metabolic pathways and diagnosing diseases. Fluorescent probes can be designed as substrates that are converted into a fluorescent product upon enzymatic cleavage or modification mpg.defishersci.nowikipedia.org. Structures containing this compound could potentially be incorporated into such probes, either as part of the enzyme-sensitive motif or as a fluorogenic component whose fluorescence properties are altered by enzymatic action mpg.dewikipedia.org. This allows for the real-time monitoring and detection of specific enzyme activities in complex biological environments mpg.dewikipedia.org.

Materials Science and Engineering Applications

Precursors for Resorcinol-Formaldehyde Resins with Enhanced Stability

Resorcinol-formaldehyde (R-F) resins are widely used, including as ion-exchange materials for applications such as the removal of radioactive cesium from alkaline waste solutions. osti.govresearchgate.net However, the chemical and oxidative stability of traditional R-F resins can be a limiting factor under certain harsh conditions. osti.gov

Research has explored the use of derivatized resorcinols, including 4-fluororesorcinol (B135099) (an isomer of this compound), as precursors for R-F resins with enhanced stability. While the provided outline specifically mentions this compound in this context, the available search results primarily discuss the use of 4-fluororesorcinol for this application. Studies on 4-fluororesorcinol-formaldehyde resins have indicated good stability in alkaline solutions, although potential nucleophilic displacement reactions during synthesis have been noted, suggesting a need for further investigation into the correlation between structure and performance. osti.govosti.gov The synthesis of 4-fluororesorcinol for this purpose can be achieved using electrophilic fluorinating agents like Selectfluor™. osti.govcore.ac.uk

Synthesis of Photoresist Materials and Photoactive Compounds

Resorcinol (B1680541) chemistry plays a role in the synthesis of photoresist materials and photoactive compounds. stanford.edu While the search results mention resorcinol's use in novolac resins and photoactive compounds for photoresists, direct information specifically detailing the synthesis of photoresist materials or photoactive compounds using this compound was not prominently found within the provided snippets. stanford.edujustia.com However, fluorinated compounds, in general, are utilized in materials science, including polymers, which can possess properties like high thermal stability and chemical resistance, traits that could be beneficial in photoresist applications. ontosight.airushim.ru

Development of High-Performance Polymeric Materials

This compound, as a fluorinated building block, has potential applications in the development of high-performance polymeric materials. ontosight.ailookchem.com Fluorine substitution can significantly influence the properties of polymers, leading to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic characteristics. ontosight.airushim.rulookchem.com While specific examples of high-performance polymers directly synthesized from this compound were not detailed in the immediate search results, its structure suggests its utility in creating novel fluorinated polymers or being incorporated into existing polymer systems to modify their properties. ontosight.ai

Use in the Synthesis of Liquid Crystals

This compound has been investigated as a building block for the synthesis of liquid crystals, particularly bent-core mesogens. unizar.es The introduction of fluorine into liquid crystalline structures can significantly modify their physical properties, including melting points, mesophase behavior, transition temperatures, dielectric anisotropy, and optical anisotropy, allowing for the tailoring of properties for specific applications, such as liquid crystal displays. ossila.comresearchgate.netrsc.org While one study using 4-fluororesorcinol as a core unit resulted in non-mesomorphic materials for most chain lengths, it did show a non-switching undulated smectic C phase for a longer homologue, indicating the potential for fluorinated resorcinol derivatives in liquid crystal design. researchgate.net

Analytical Chemistry Applications

The chemical properties of this compound and its derivatives lend themselves to applications in analytical chemistry, particularly in the development of sensing methods. lookchem.comscribd.com

Fluorescent "Turn-Off" Detection Methods for Analytes (e.g., Tetracyclines)

Fluorescent "turn-off" detection methods rely on the quenching of fluorescence upon interaction with a specific analyte. Research has explored the use of fluorinated resorcinol derivatives in such detection systems. For instance, a fluorescent "turn-off" detection method for tetracycline (B611298) (TC) has been proposed using dopamine (B1211576) and 4-fluororesorcinol. researchgate.netresearchgate.net This method utilizes the fluorescence quenching ability of tetracycline and has shown promise for detecting TC in environmental and food samples with good selectivity and a reasonable limit of detection. researchgate.netresearchgate.net

While this specific example uses 4-fluororesorcinol, it demonstrates the principle of using fluorinated resorcinol derivatives in fluorescent sensing applications, suggesting potential for this compound in similar detection strategies.

Chemosensors and Biosensors based on this compound Derivatives

The ability of resorcinol derivatives to interact with various substances, combined with the tunable properties introduced by fluorine, makes this compound derivatives potential candidates for the development of chemosensors and biosensors. lookchem.comscribd.com These sensors are designed to selectively detect and quantify specific chemical or biological analytes. While direct examples of chemosensors or biosensors based explicitly on this compound derivatives were not extensively detailed in the provided search results, the use of 4-fluororesorcinol in fluorescent detection of tetracyclines exemplifies the application of fluorinated resorcinol compounds in sensing platforms. researchgate.netresearchgate.net The presence of multiple functional groups and the effect of fluorine substitution can be exploited to design derivatives with specific recognition properties for target analytes. lookchem.comossila.com

Theoretical and Computational Studies on 2 Fluororesorcinol

Structure-Property Relationships

Computational studies are valuable for exploring the relationship between the molecular structure of 2-fluororesorcinol and its resulting physical and chemical properties. This includes predicting how the molecule might interact with biological targets and how the presence of the fluorine atom influences its electronic characteristics.

Computational Prediction of Binding Poses in Ligand-Receptor Interactions

Computational tools, such as molecular docking, are employed to predict how a ligand, like a molecule containing a fluororesorcinol moiety, might bind to a receptor. This involves generating possible low-energy orientations and positions (binding poses) of the ligand within the receptor's binding site. For instance, computational studies have been used to predict the binding pose of fluorescent ligands for the M2 muscarinic acetylcholine (B1216132) receptor, where the linker attachment point and length were designed based on these predictions. acs.org Analysis of predicted binding models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and residues in the binding pocket. acs.orggoogle.com These computational predictions can guide the design of novel ligands with improved binding affinity and selectivity.

Theoretical Analysis of Electronic Structure Modifications due to Fluorination

Theoretical calculations, particularly Density Functional Theory (DFT), are utilized to analyze the electronic structure of molecules and understand how substituents like fluorine modify these properties. researchgate.netmolaid.comresearchgate.netresearchgate.net Fluorine is a highly electronegative atom, and its incorporation into an aromatic ring system like that of resorcinol (B1680541) can significantly influence electron distribution. This can affect various properties, including acidity (pKa), photostability, and spectroscopic characteristics. acs.orgresearchgate.netresearchgate.netresearchgate.net For example, fluorination of fluorescein (B123965) derivatives, which are structurally related to fluororesorcinols, has been shown to stabilize the dianionic form, leading to lower pKa values compared to the non-fluorinated parent compound. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net DFT calculations have been used to study the electronic structure of fluorescein derivatives and understand how halogenation, including fluorination, affects their absorption and emission spectra. researchgate.net These studies can reveal how fluorine influences the frontier molecular orbitals and charge distribution, which are critical for understanding reactivity and photophysical behavior.

Reaction Mechanism Elucidation

Computational methods are also instrumental in elucidating the mechanisms of chemical reactions involving this compound, from synthetic pathways to photophysical processes.

Computational Modeling of Synthetic Pathways

Computational modeling, often using DFT, can provide insights into the step-by-step processes and energy profiles of synthetic reactions involving this compound or its derivatives. researchgate.net This helps in understanding reaction intermediates, transition states, and activation energies, which are crucial for optimizing reaction conditions and yields. For example, DFT calculations have been applied to study the reaction mechanisms for the formation of related xanthene dyes like fluorescein, providing detailed information about elementary processes and key intermediates. researchgate.net While direct computational modeling specifically on the synthesis of this compound itself is not extensively detailed in the provided snippets, the application of these methods to the synthesis of fluorinated xanthene derivatives from fluororesorcinols highlights their relevance in understanding such reaction pathways. researchgate.netresearchgate.netresearchgate.netossila.com The synthesis of fluororesorcinols, including this compound, has been achieved through multi-step procedures, and computational modeling could be applied to gain a deeper understanding of each step's mechanism. researchgate.netresearchgate.netresearchgate.netd-nb.info

Studies on Photophysical Processes (e.g., Fluorescence Quenching Mechanisms)

Computational studies, particularly time-dependent DFT (TD-DFT), are valuable for investigating the excited-state properties of fluorescent molecules derived from or related to this compound and understanding mechanisms like fluorescence quenching. researchgate.netacs.orgrsc.org These methods can model the absorption and emission spectra, excited-state lifetimes, and the pathways for energy deactivation. researchgate.netrsc.org For instance, TD-DFT calculations have been used to analyze the fluorescence quenching mechanism of certain dyes. acs.org While specific studies on the fluorescence quenching mechanism of this compound itself are not explicitly detailed, research on related fluorinated fluoresceins demonstrates the application of computational methods to understand their photophysical behavior, including factors affecting quantum yields and photostability. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The photophysical properties of fluorinated fluoresceins, synthesized from fluororesorcinols, have been evaluated using TD-DFT, showing good agreement with experimental data and providing insights into excited-state properties. researchgate.net

Future Research Directions and Emerging Opportunities for 2 Fluororesorcinol

Development of Novel Derivatization Strategies

The strategic placement of functional groups on the 2-Fluororesorcinol core allows for diverse derivatization approaches, paving the way for new compounds with tailored properties. Future research aims to expand the synthetic toolbox available for this versatile building block.

Exploration of New Functional Groups for Bioconjugation and Material Integration

A key area of future research involves exploring novel functional groups that can be introduced onto the this compound scaffold to facilitate bioconjugation and integration into various materials. The goal is to create derivatives that can selectively and efficiently attach to biological molecules, such as proteins and nucleic acids, or be incorporated into polymers and solid supports.

Introducing reactive groups like succinimidyl esters or maleimides could enable facile coupling with amine or thiol groups present in biomolecules, respectively. google.com This would allow for the creation of fluorescently labeled biomolecules for imaging and sensing applications. Furthermore, incorporating functional groups amenable to click chemistry, such as azides or alkynes, could provide robust and bioorthogonal strategies for labeling and material integration. researchgate.net

In materials science, the derivatization of this compound could lead to the development of novel fluorinated polymers and materials with enhanced thermal stability and chemical resistance. ontosight.ai The ability to introduce specific functional groups will be crucial for controlling the properties of these materials and enabling their integration into diverse applications. For instance, derivatized resorcinols have been explored for enhancing the chemical and oxidative stability of resorcinol-formaldehyde resins, highlighting the potential in material science applications. osti.gov

Combinatorial Synthetic Routes for Fluorophore Libraries

The development of combinatorial synthetic routes utilizing this compound is an exciting avenue for generating diverse libraries of fluorophores. By systematically varying substituents and reaction conditions, researchers can rapidly synthesize a large number of derivatives with potentially different photophysical properties, such as excitation and emission wavelengths, quantum yields, and photostability.

This approach is particularly relevant for the development of new fluorescent probes and labels. Combinatorial synthesis allows for high-throughput screening to identify compounds with optimal characteristics for specific applications, such as cellular imaging or sensing of particular analytes. The synthesis of fluorinated fluoresceins, which exhibit higher photostability and lower pKa values compared to fluorescein (B123965), demonstrates the potential of incorporating fluorine into fluorophore scaffolds derived from resorcinol (B1680541) derivatives. acs.org Future work could explore the use of this compound as a core structure for generating libraries of fluorophores with tailored spectral properties and improved performance in various environments. researchgate.net

Advanced Applications in Chemical Biology

The unique properties of this compound derivatives make them promising candidates for advanced applications in chemical biology, particularly in the design of sophisticated probes and imaging tools.

Creation of "Smart" Probes for Specific Biological Analytes

Future research is focused on leveraging this compound derivatives to create "smart" probes that can selectively detect and report on specific biological analytes. These probes are designed to undergo a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) upon binding or reacting with the target analyte.

The incorporation of responsive elements into this compound-based scaffolds can enable the development of probes for ions, enzymes, reactive oxygen species, or other molecules of biological interest. For example, the design of fluorogenic probes that are activated by specific chemical transformations is a key strategy in this area. researchgate.net The ability to tune the electronic properties of the fluorophore through derivatization of the this compound core is crucial for optimizing the sensitivity and selectivity of these "smart" probes. Research into developing fluorescent probes for detecting ions like fluoride (B91410) highlights the ongoing efforts in creating such responsive systems. researchgate.net

Integration with Genetically Encoded Fluorophores for Enhanced Imaging

Another promising direction involves integrating this compound-based probes with genetically encoded fluorophores, such as Green Fluorescent Protein (GFP) and its variants. This approach can lead to advanced imaging systems with enhanced capabilities, such as Förster Resonance Energy Transfer (FRET)-based sensors or photoactivatable probes.

By genetically targeting proteins or cellular structures with encoded tags (e.g., HaloTag or SNAP-tag), researchers can then specifically label these targets with synthetic fluorophores derived from this compound. nih.gov This allows for precise spatial and temporal control over labeling and imaging. Combining the advantages of genetically encoded specificity with the diverse optical properties and chemical tunability of synthetic fluorophores opens up new possibilities for studying biological processes in living cells and organisms. acs.org

Super-Resolution Microscopy Applications

The development of this compound derivatives with optimized photophysical properties is critical for their application in super-resolution microscopy techniques. These advanced imaging methods overcome the diffraction limit of light, allowing for visualization of biological structures with nanoscale resolution.

Super-resolution techniques, such as STORM or STED microscopy, require fluorophores with specific characteristics, including high brightness, excellent photostability, and the ability to undergo controlled photoswitching or blinking. nih.gov, researchgate.net Future research will focus on designing this compound-based fluorophores that meet these demanding requirements. The incorporation of fluorine can influence the photostability and other photophysical properties of fluorophores, making this compound a valuable building block for developing next-generation super-resolution probes. researchgate.net, acs.org Continued efforts in synthesizing photostable fluorophores are essential for advancing super-resolution imaging capabilities. researchgate.net

Expansion into New Material Science Frontiers

The integration of this compound into novel materials offers promising avenues for tailoring properties and developing advanced functional materials. Its structure suggests potential for influencing intermolecular interactions, electronic properties, and reactivity within material matrices.

Tailoring Polymer Properties through this compound Integration

This compound and other fluorinated resorcinols have demonstrated utility as key building blocks in the synthesis of various dyes, such as fluorinated fluoresceins (Oregon Green dyes) fishersci.fifishersci.nouni.luguidechem.com. The incorporation of fluorine atoms into these structures has been shown to influence their properties, leading to characteristics like higher photostability and lower pKa values compared to their non-fluorinated counterparts fishersci.fifishersci.noguidechem.com. These modified fluorescent dyes are considered superior for use as reporter molecules in biological systems due to these tailored properties fishersci.figuidechem.com. While the direct impact of this compound on the bulk properties of a wide range of polymers is an area requiring further dedicated research, its successful integration into complex dye structures that are subsequently used in biological and potentially other material contexts highlights its potential as a monomer or comonomer to impart specific functionalities or modify existing polymer characteristics. The ability to synthesize bent-core azo-benzene liquid crystal mesogens from 4-fluororesorcinol (B135099), a closely related isomer, further suggests the potential for fluorinated resorcinols to contribute to materials with ordered structures and specific optical or electronic behaviors mims.com.

Novel Applications in Optoelectronic Materials

The application of fluorinated resorcinol derivatives, particularly fluorinated fluoresceins, in optoelectronic materials is an area with demonstrated potential. These compounds are recognized for their fluorescent properties and have been explored for use as fluorescent dyes and probes fishersci.fifishersci.noguidechem.comnih.govfishersci.dkuni.lucaymanchem.com. Research into compounds like 2',7'-difluorofluorescein (B57193) (Oregon Green 488) has specifically examined their basic optoelectronic properties, indicating their relevance in fields such as biochemistry and neurosciences nih.gov. Furthermore, studies on related fluorinated xanthene dyes, such as Si-fluoresceins and Si-rhodamines, have shown that fluorination can lead to dyes with improved visible absorbance, high brightness, and photostability, making them valuable for advanced biological imaging techniques uni.lu. These findings suggest that this compound, as a precursor to such fluorinated dyes, plays an indirect but significant role in the development of advanced optoelectronic materials used in sensing, imaging, and potentially other light-emitting or light-harvesting applications.

Sustainability and Green Chemistry Aspects in Synthesis

The synthesis of chemical compounds, including this compound, increasingly emphasizes sustainability and the principles of green chemistry to minimize environmental impact and improve efficiency.

Development of Environmentally Benign Synthetic Routes

A reported synthesis of this compound involves a multi-step process starting from (polyfluoro)nitrobenzenes, utilizing reactions with sodium methoxide (B1231860), followed by reduction, hydrodediazoniation, and demethylation fishersci.fifishersci.nouni.luguidechem.com. This method has been described as a "straightforward synthesis" fishersci.figuidechem.com. While the environmental benignity of each specific step in this particular route is not extensively detailed in the available information, the broader chemical landscape is moving towards more sustainable practices. General principles of green chemistry advocate for the development of synthetic methods that reduce or eliminate the use and generation of hazardous substances mims.comfishersci.com. This includes exploring alternative solvents, catalysts, and reaction conditions that are less harmful to the environment. The concept of developing environmentally benign routes is a significant area of research in chemical synthesis, aiming to improve the sustainability of chemical production processes fishersci.com. While specific "green" synthetic routes focusing solely on this compound were not extensively detailed in the search results, the ongoing emphasis on green chemistry principles in organic synthesis suggests that future research may explore more environmentally friendly methods for its production, potentially involving catalytic approaches or routes with fewer steps and less hazardous reagents.

常见问题

Q. How can researchers ensure the reproducibility of this compound’s synthetic protocols across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。